(S)-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid
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Overview
Description
(S)-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a dichlorobenzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (S)-enantiomer. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and reagents like sodium hydroxide or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or the dichlorobenzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in water for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein synthesis.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid: The enantiomer of the compound with different stereochemistry.
3-Amino-2-(3,4-dichlorobenzyl)propanoic acid: The racemic mixture containing both (S) and ® enantiomers.
3,4-Dichlorobenzylamine: A related compound with a simpler structure.
Uniqueness
(S)-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid is unique due to its specific stereochemistry, which can significantly impact its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H11Cl2NO2 |
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Molecular Weight |
248.10 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(3,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m0/s1 |
InChI Key |
OWUCQTYNFQLYOY-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](CN)C(=O)O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1CC(CN)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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